5-(3-fluorophenyl)-N-(2-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxamide
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Overview
Description
5-(3-fluorophenyl)-N-(2-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxamide is a synthetic organic compound belonging to the thiazole family. This compound is characterized by the presence of a thiazole ring, a fluorophenyl group, and a hydroxyphenyl group, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluorophenyl)-N-(2-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is usually attached through an amide bond formation, which can be achieved by reacting the thiazole derivative with a hydroxybenzoic acid derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially yielding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 5-(3-fluorophenyl)-N-(2-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxamide is studied for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological macromolecules are of particular interest.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(3-fluorophenyl)-N-(2-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-chlorophenyl)-N-(2-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxamide
- 5-(3-bromophenyl)-N-(2-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxamide
- 5-(3-methylphenyl)-N-(2-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxamide
Uniqueness
Compared to similar compounds, 5-(3-fluorophenyl)-N-(2-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a distinct and valuable molecule for research and development.
Properties
Molecular Formula |
C17H13FN2O2S |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-N-(2-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C17H13FN2O2S/c1-10-19-15(16(23-10)11-5-4-6-12(18)9-11)17(22)20-13-7-2-3-8-14(13)21/h2-9,21H,1H3,(H,20,22) |
InChI Key |
UEEQMOXFAJJXJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC(=CC=C2)F)C(=O)NC3=CC=CC=C3O |
Origin of Product |
United States |
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